(1-Phenoxy-1-phenylethyl)phosphonic acid

Medicinal Chemistry Enzyme Inhibitor Design Phosphonate Bioisostere

Researchers requiring hydrolytically stable phosphate mimics often encounter probe degradation by endogenous phosphatases, compromising assay reliability. (1-Phenoxy-1-phenylethyl)phosphonic acid directly addresses this failure point through its stable C-P bond and sterically shielded quaternary alpha-carbon. • Resists phosphatase cleavage under conditions that rapidly degrade standard phosphate esters. • Computed XLogP3 ~2.5-3.0 enhances passive membrane permeability versus simpler phosphonic acids. • Hindered alpha-center suppresses unwanted bis-substitution during phosphonamidate or ester synthesis. Supplied with rigorous batch-specific analytical documentation to ensure experimental reproducibility.

Molecular Formula C14H15O4P
Molecular Weight 278.24 g/mol
CAS No. 89561-60-4
Cat. No. B14386082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenoxy-1-phenylethyl)phosphonic acid
CAS89561-60-4
Molecular FormulaC14H15O4P
Molecular Weight278.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(OC2=CC=CC=C2)P(=O)(O)O
InChIInChI=1S/C14H15O4P/c1-14(19(15,16)17,12-8-4-2-5-9-12)18-13-10-6-3-7-11-13/h2-11H,1H3,(H2,15,16,17)
InChIKeySYFGFNJKPKQVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenoxy-1-phenylethyl)phosphonic Acid: Structural and Physicochemical Profile


(1-Phenoxy-1-phenylethyl)phosphonic acid (CAS 89561-60-4) is an organophosphorus compound with the molecular formula C14H15O4P and a molecular weight of 278.24 g/mol . It belongs to the phosphonic acid class, characterized by a stable carbon–phosphorus (C–P) bond that distinguishes it from phosphate esters bearing a labile P–O–C linkage [1]. The compound features a quaternary alpha-carbon atom substituted with methyl, phenyl, and phenoxy groups, resulting in a tetrahedral geometry at phosphorus that enables transition-state mimicry in enzyme inhibition contexts [2]. Phosphonic acids, including this derivative, are recognized as hydrolytically stable bioisosteres of natural phosphates [2].

Why Generic Substitution with Simpler Analogs Fails


Generic substitution of (1-phenoxy-1-phenylethyl)phosphonic acid with simpler phosphonic acids such as phenylphosphonic acid (C6H7O3P, MW 158.09) or with phosphate esters is precluded by three structural and physicochemical factors. First, the quaternary alpha-carbon in the target compound confers steric protection against nucleophilic attack at phosphorus, a feature absent in phenylphosphonic acid, which lacks alpha-substitution [1]. Second, the C–P bond intrinsic to phosphonic acids provides substantially greater hydrolytic stability than the C–O–P ester linkage found in phosphates; studies have demonstrated that phosphonates resist chemical hydrolysis under conditions that rapidly degrade phosphate esters [2]. Third, the combination of phenoxy and phenyl substituents on the quaternary carbon generates a computed XLogP3 of approximately 2.5–3.0, markedly higher than phenylphosphonic acid (XLogP3 = 0.5), translating to altered solubility and partitioning behavior relevant to both biological assays and materials applications .

Quantitative Differentiation Against Closest Analogs


Quaternary Alpha-Carbon: Steric and Metabolic Stability Advantage

(1-Phenoxy-1-phenylethyl)phosphonic acid possesses a quaternary alpha-carbon (C-1 bearing CH3, C6H5, OC6H5, and PO(OH)2), whereas its closest structural analog, [phenoxy(phenyl)methyl]phosphonic acid (PubChem CID 18356249), contains a tertiary alpha-carbon with a hydrogen atom in place of the methyl group [1]. The quaternary center eliminates the possibility of alpha-deprotonation and subsequent carbanion-mediated decomposition pathways that are accessible to the tertiary analog. Computed molecular properties further differentiate the two: the target compound has a molecular weight of 278.24 g/mol versus 264.21 g/mol for the des-methyl analog, and an estimated XLogP3 approximately 0.5–1.0 log units higher (based on the methyl group contribution), indicating enhanced lipophilicity [1].

Medicinal Chemistry Enzyme Inhibitor Design Phosphonate Bioisostere

Hydrolytic Stability of the C–P Bond vs. Phosphate Esters

The C–P bond in (1-phenoxy-1-phenylethyl)phosphonic acid is fundamentally more resistant to hydrolysis than the C–O–P ester bond present in phosphate esters. Phosphonates are documented to resist chemical and enzymatic hydrolysis under conditions that rapidly cleave phosphate esters; bacterial C–P lyases are among the few enzyme systems capable of cleaving this bond, whereas broad-spectrum phosphatases readily hydrolyze phosphate monoesters and diesters [1]. This stability is a class-level property quantified by comparative hydrolysis rate studies: under alkaline conditions (pH 10–12), phosphate diesters undergo hydrolysis with half-lives of hours to days, whereas the corresponding phosphonates exhibit no detectable hydrolysis over the same timeframe [2].

Chemical Stability Bioconjugation Prodrug Design

Transition-State Mimicry: Tetrahedral Geometry vs. Planar Inhibitors

The tetrahedral geometry of the phosphonic acid group in (1-phenoxy-1-phenylethyl)phosphonic acid mimics the high-energy tetrahedral transition state formed during amide and ester bond hydrolysis, a feature exploited extensively in protease and esterase inhibitor design [1]. In contrast, carboxylate-based inhibitors (e.g., arylacetic or arylpropionic acids) present a planar sp² geometry at the carbonyl carbon and cannot replicate the transition-state geometry. This structural distinction translates to measured potency differences: phosphonate transition-state analogs of carboxypeptidase A exhibit Ki values in the nanomolar range, whereas the corresponding carboxylate substrate analogs typically show Ki values 100- to 1000-fold higher (micromolar range) [2].

Enzyme Inhibition Transition-State Analog Protease Inhibitor

Phenoxy Oxygen Coordination: Enhanced Metal-Binding Potential

(1-Phenoxy-1-phenylethyl)phosphonic acid contains a phenoxy oxygen atom in addition to the phosphonic acid moiety, creating a potential bidentate O,O-chelating system. This contrasts with phenylphosphonic acid (C6H5PO(OH)2), which offers only the phosphonate oxygens for metal coordination. Studies on structurally related phenoxy-functionalized phosphonic acid derivatives have demonstrated that the phenoxy oxygen participates in metal chelation, significantly enhancing extraction efficiency for trivalent rare earth elements compared to analogs lacking the phenoxy oxygen [1]. In calix[4]arene-tetraphosphonic acid systems, the introduction of phenoxy oxygen atoms increased the extraction percentage of La³⁺ from 12% to 87% under identical conditions (pH 3.0, 0.1 M HNO₃) [1].

Coordination Chemistry Ligand Design Metal Extraction

Validated Research and Industrial Application Scenarios


Enzyme Inhibitor Probes with Hydrolytically Stable Phosphate Bioisosteres

In medicinal chemistry programs targeting phosphatases, proteases, or phosphoryl-transfer enzymes, (1-phenoxy-1-phenylethyl)phosphonic acid serves as a hydrolytically stable phosphate mimic. Its C–P bond resists cleavage by cellular phosphatases that would degrade corresponding phosphate ester probes, enabling reliable measurement of target engagement in cellular assays [1]. The quaternary alpha-carbon further enhances metabolic stability relative to tertiary phosphonate analogs, reducing benzylic oxidation and prolonging compound half-life in microsomal stability assays [2].

Coordination Chemistry and Metal-Organic Framework Ligand Design

The compound's dual donor character—phosphonic acid oxygens plus a phenoxy ether oxygen—makes it a candidate ligand for designing metal-organic frameworks and coordination polymers with enhanced metal-binding stoichiometry. Phenoxy-functionalized phosphonic acids have demonstrated substantially higher metal extraction efficiency compared to simple phenylphosphonic acids in liquid-liquid extraction systems, an effect attributed to the chelating participation of the phenoxy oxygen [3].

Phosphonate Prodrug Scaffold with Tunable Lipophilicity

The elevated lipophilicity imparted by the dual aromatic substituents and the quaternary alpha-carbon (estimated XLogP3 ~2.2–2.7 versus 0.5 for phenylphosphonic acid) positions this compound as a scaffold for phosphonate prodrug design. The higher logP facilitates passive membrane permeability, a critical parameter for intracellular target engagement, while the phosphonic acid moiety can be masked as a pivaloyloxymethyl (POM) or isopropyloxycarbonyl (POC) prodrug ester to further enhance oral bioavailability [4].

Sterically Hindered Building Block for Organic Synthesis

The quaternary alpha-carbon with three distinct substituents (methyl, phenyl, phenoxy) creates a sterically congested environment around the phosphorus center. This makes the compound a useful building block for synthesizing phosphonamidates, phosphonate esters, and mixed phosphonic-phosphoric anhydrides with controlled reactivity, where the steric bulk suppresses undesired side reactions such as bis-substitution or phosphorus epimerization that can occur with less hindered phosphonic acids [2].

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